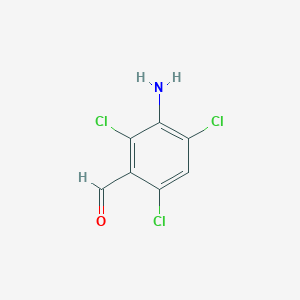
3-Amino-2,4,6-trichlorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,4,6-trichlorobenzaldehyde is a chemical compound with the molecular formula C7H4Cl3NO It is a derivative of benzaldehyde, where three chlorine atoms and one amino group are substituted at the 2, 4, and 6 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4,6-trichlorobenzaldehyde typically involves the chlorination of benzaldehyde followed by the introduction of an amino group. One common method is the reaction of 2,4,6-trichlorobenzaldehyde with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the selective substitution of the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by amination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2,4,6-trichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Amino-2,4,6-trichlorobenzoic acid.
Reduction: 3-Amino-2,4,6-trichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-2,4,6-trichlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2,4,6-trichlorobenzaldehyde involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may enhance the compound’s reactivity and binding affinity. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biological processes and contribute to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorobenzaldehyde: Lacks the amino group, making it less reactive in certain biological contexts.
3-Amino-2,4,6-trichlorobenzoic acid: An oxidized form with different chemical properties.
3-Amino-2,4,6-trichlorobenzyl alcohol: A reduced form with distinct reactivity.
Uniqueness
3-Amino-2,4,6-trichlorobenzaldehyde is unique due to the presence of both amino and aldehyde functional groups, along with the three chlorine atoms
Propiedades
Fórmula molecular |
C7H4Cl3NO |
|---|---|
Peso molecular |
224.5 g/mol |
Nombre IUPAC |
3-amino-2,4,6-trichlorobenzaldehyde |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H,11H2 |
Clave InChI |
IOUOJAQHWQONOY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)N)Cl)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


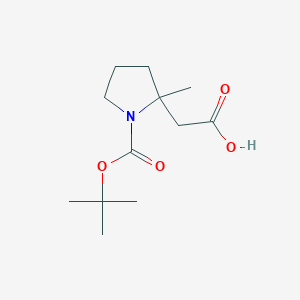
![Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13631981.png)
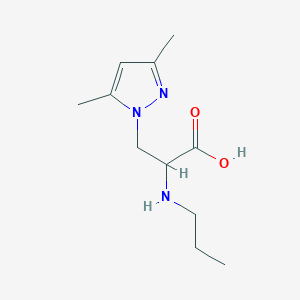


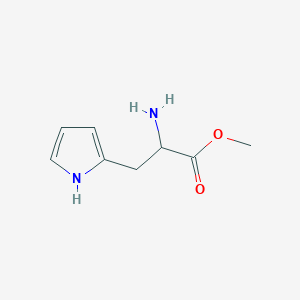
![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)
![5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13632011.png)

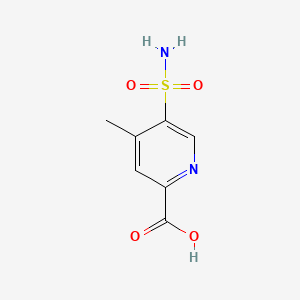

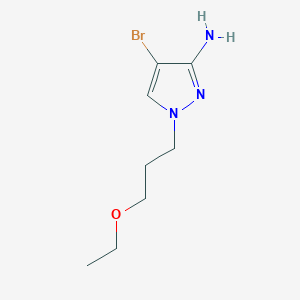

![1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13632046.png)
